molecular formula C20H19N5OS B2910593 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 612802-51-4

4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2910593
CAS No.: 612802-51-4
M. Wt: 377.47
InChI Key: DPAVPDMEKWWXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is an intricate organic compound with a unique structure that lends itself to a variety of chemical reactions and applications. This compound features a combination of multiple rings, including benzothiophene and triazolopyrimidine, which are known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one generally involves a multi-step process. One common approach starts with the synthesis of benzothiophene, followed by the formation of the triazolopyrimidine ring through cyclization reactions. Key reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to handle the complexities of the multi-step process, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4), resulting in the formation of alcohols or amines.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are common, where various functional groups can be introduced or modified using reagents such as halogens or alkylating agents.

Major Products:

Scientific Research Applications

4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has been extensively studied in various fields due to its versatile structure:

  • Chemistry: : Used as a precursor in the synthesis of advanced materials and polymers.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.

  • Industry: : Applied in the development of specialty chemicals, such as dyes and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors. For instance, its triazolopyrimidine moiety can mimic purine bases, leading to the inhibition of nucleotide synthesis pathways, which is crucial for its anti-cancer properties. Additionally, its ability to form stable complexes with metals enhances its role as a catalyst in industrial applications.

Comparison with Similar Compounds

Compared to other benzothiophene or triazolopyrimidine derivatives, 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of structural features. Similar compounds include:

  • 4-allyl-1-anilino-benzothieno[2,3-d]pyrimidin-5-one

  • 1-anilino-6,7-dihydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine

  • 6-allyl-1-anilinobenzothieno[3,2-d]triazolo[4,3-b]pyrimidin-5-one

Each of these compounds shares some structural similarities but differs in specific functional groups or ring systems, leading to distinct chemical and biological properties.

Let me know if there's anything else you're curious about!

Properties

CAS No.

612802-51-4

Molecular Formula

C20H19N5OS

Molecular Weight

377.47

IUPAC Name

3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22)

InChI Key

DPAVPDMEKWWXGR-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 2
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 3
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 5
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.